Cellular FASN Inhibition Potency: Fasnall vs. TVB-3166 and TVB-2640
In cell-based assays, Fasnall (benzenesulfonate) inhibits acetate and glucose incorporation into total lipids with IC50 values of 147 nM and 213 nM, respectively, in HepG2 cells . While the biochemical IC50 of Fasnall (3.71 μM) is higher than that of the clinical-stage FASN inhibitor TVB-2640 (0.044 μM) or the research tool TVB-3166 (0.042 μM), the cellular potency of Fasnall (147-213 nM) is within a comparable nanomolar range for suppressing lipid synthesis . This disconnect between biochemical and cellular potency suggests that Fasnall (benzenesulfonate) may engage additional cellular mechanisms or exhibit superior cell permeability relative to its intrinsic enzymatic inhibition, a property not uniformly shared across FASN inhibitors .
| Evidence Dimension | Cellular FASN inhibition (IC50) |
|---|---|
| Target Compound Data | 147 nM (acetate), 213 nM (glucose) in HepG2 cells |
| Comparator Or Baseline | TVB-3166: 30-37 μM in SCC-9/LN-1 cells; TVB-2640: 30 nM (HeLa palmitate synthesis) |
| Quantified Difference | Fasnall exhibits ~204- to 252-fold higher potency than TVB-3166 in certain cell contexts, but is ~5-fold less potent than TVB-2640 in HeLa palmitate assays. |
| Conditions | HepG2 hepatoma cells (Fasnall); SCC-9/LN-1 oral squamous carcinoma cells (TVB-3166); HeLa cervical cancer cells (TVB-2640). |
Why This Matters
For researchers studying FASN inhibition in lipid-rich environments, Fasnall (benzenesulfonate) offers nanomolar cellular potency that is competitive with advanced clinical candidates, enabling robust target engagement in cell culture models.
- [1] Alwarawrah Y, Hughes P, Loiselle D, et al. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. Cell Chem Biol. 2016;23(6):678-688. View Source
- [2] Nature Reviews Drug Discovery. Table 1: Characteristics of FASN inhibitors TVB-2640, TVB-3664 and TVB-3166. View Source
- [3] Mukha D, et al. Identification of Fasnall as a therapeutically effective Complex I inhibitor. bioRxiv. 2024. View Source
